8-Chloro-2-methylquinolin-4-amine
Overview
Description
8-Chloro-2-methylquinolin-4-amine is a quinoline derivative with the molecular formula C10H9ClN2. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a chlorine atom at the 8th position, a methyl group at the 2nd position, and an amine group at the 4th position on the quinoline ring.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-2-methylquinolin-4-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins . The molecular docking studies revealed that this compound has a lesser binding energy with these proteins, indicating a strong interaction .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway in multiple cancers . The downstream effects of this interaction can lead to changes in cell proliferation and apoptosis, potentially influencing the progression of cancer .
Result of Action
The compound has shown activity against a non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM, indicating its potential as a cytotoxic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s also important to note that the compound should be stored at 4°C and protected from light .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, such as 8-Chloro-2-methylquinolin-4-amine, can interact with various enzymes and proteins
Cellular Effects
One study found that a similar compound, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, showed activity against a non-small cell lung cancer cell line, A549 . This suggests that this compound may also have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methylquinolin-4-amine typically involves the reaction of 2-methylquinoline with chlorinating agents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 8th position. The resulting 8-chloro-2-methylquinoline is then subjected to amination reactions using ammonia or amine derivatives to introduce the amine group at the 4th position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
8-Chloro-2-methylquinolin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methylquinoline: Similar structure but lacks the amine group at the 4th position.
8-Chloro-2-methylquinoline-3-carbaldehyde: Contains an aldehyde group instead of an amine group.
4-Aminoquinoline: Lacks the chlorine and methyl groups but has an amine group at the 4th position.
Uniqueness
8-Chloro-2-methylquinolin-4-amine is unique due to the presence of both the chlorine atom at the 8th position and the amine group at the 4th position, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
8-chloro-2-methylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKCARPGGOSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499343 | |
Record name | 8-Chloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68017-48-1 | |
Record name | 8-Chloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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